molecular formula C22H25N3O4S B1676744 Moracizine CAS No. 31883-05-3

Moracizine

Cat. No. B1676744
CAS RN: 31883-05-3
M. Wt: 427.5 g/mol
InChI Key: FUBVWMNBEHXPSU-UHFFFAOYSA-N
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Description

Moracizine, also known as moricizine, is an antiarrhythmic of class IC . It was used for the prophylaxis and treatment of serious and life-threatening ventricular arrhythmias, but was withdrawn in 2007 for commercial reasons . It works by making the heart tissue less sensitive, which brings an irregular or fast heartbeat to a normal rhythm .


Synthesis Analysis

The synthesis of Moracizine involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride, which gives ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate. The displacement of the remaining ω-halogen by morpholine then completes the synthesis of Moricizine .


Molecular Structure Analysis

The molecular formula of Moracizine is C22H25N3O4S . It has an average mass of 427.517 Da and a mono-isotopic mass of 427.156586 Da .


Chemical Reactions Analysis

Moracizine, a phenothiazine derivative, undergoes extensive first-pass metabolism and is also extensively metabolized after it has entered the circulation. It may have pharmacologically active metabolites .


Physical And Chemical Properties Analysis

Moracizine is a small molecule . It is a phenothiazine derivative with direct myocardial Class I antiarrhythmic activity and minimal CNS effects .

Scientific Research Applications

Synthesis and Chemical Composition

  • Moracizine hydrochloride, an antiarrhythmic drug, was synthesized starting from 3-bromonitrobenzene and acetanilide, resulting in a total yield of 35.8%. The structure was verified using 1H-NMR and MS, providing a basis for further pilot manufacture (Y. Zhuo, 2006).

Pharmacokinetics

  • A study on the disposition of moracizine in healthy subjects after oral administration of radiolabeled drug provided insights into the pharmacokinetics and material balance relationships in humans. It was found that urine and fecal recovery accounted for 95% of the administered radioactivity, with most of it found in the feces (D. Howrie et al., 2006).
  • Another study developed a LC/MS method for quantifying moracizine in human plasma. This provided important pharmacokinetic parameters like maximum concentration (Cmax) and half-life (t1/2), crucial for understanding its behavior in the human body (Lincheng Jian, 2005).

Chemical Analysis

  • A method was established using headspace GC for determining the contents of residual organic solvents in moracizine hydrochloride. This method was found to be simple, accurate, sensitive, and reproducible, crucial for quality control in pharmaceutical manufacturing (Cao Feng-xi, 2011).

Clinical Usage and Safety Assessment

  • Moracizine was used in a study assessing the safety of antiarrhythmic drugs in Chinese patients with atrial fibrillation. The study provided data on the prevalence of heart failure, coronary heart disease, and non-ischemic cardiomyopathy in patients treated with moracizine, contributing to a better understanding of its clinical safety profile (R. He et al., 2016).

Impact on Defibrillation Capacity

  • A literature review highlighted the influence of various drugs, including moracizine, on defibrillation capacity. This information is vital for managing patients with implantable cardioverter-defibrillators (ICDs) receiving concomitant pharmacotherapy (A. Dopp et al., 2012).

Cost-Effectiveness in Treatment

  • Moracizine was included in a cost-effectiveness analysis of anti-ventricular arrhythmia drugs. This study provided important insights into the economic aspects of using moracizine in clinical settings, assessing its value in terms of efficacy, safety, and cost (Yinghui Wang et al., 2014).

Safety And Hazards

Moricizine sometimes produces new irregular heartbeats (arrhythmias). Therefore, it should be used in carefully selected patients . It may cause dizziness and lessen your ability to drive or perform other potentially dangerous tasks .

Future Directions

While Moracizine was withdrawn in 2007 for commercial reasons, its efficacy in treating arrhythmias has been established . Further studies are required to confirm its long-term efficacy and effects on mortality when used prophylactically in patients at increased risk of sudden cardiac death .

properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBVWMNBEHXPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023335
Record name Moricizine
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Molecular Weight

427.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Moricizine
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Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L
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Mechanism of Action

Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes.
Record name Moricizine
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Product Name

Moricizine

CAS RN

31883-05-3
Record name Moricizine
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Record name Moricizine [USAN]
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Record name Moracizine
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Record name MORICIZINE
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Record name Moricizine
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Melting Point

156-157 °C, 156 - 157 °C
Record name Moricizine
Source DrugBank
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Record name Moricizine
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URL http://www.hmdb.ca/metabolites/HMDB0014818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
CA Clyne, NAM Estes III, PJ Wang - New England Journal of …, 1992 - Mass Medical Soc
MORICIZINE hydrochloride was first synthesized in the Soviet Union in 1964, 1 2 3 and after pharmacologic and clinical evaluation in the United States 4 5 6 7 8 9 10 11 12 13 14 15 16 …
Number of citations: 23 www.nejm.org
A Fitton, MMT Buckley - Drugs, 1990 - Springer
Synopsis Moricizine (moracizine, ethmozine) is an orally active phenothiazine derivative with direct myocardial Class I antiarrhythmic activity and minimal CNS effects. Placebo-…
Number of citations: 22 link.springer.com
H ATARASHI, T INO, H HAYAKAWA - Rinsho yakuri/Japanese …, 1994 - jstage.jst.go.jp
Moracizine (EN-313)(Moracizine: USAN, Ethmozine (R) by Du Pont), or 10-(3-morpholino propionyl) phenothiazine-2-carbamic acid ethyl ester hydrochloride, is an oral antiarrhythmic …
Number of citations: 1 www.jstage.jst.go.jp
DL Howrie, HJ Pieniaszek, RN Fogoros… - European journal of …, 1987 - Springer
Moracizine (ethmozine) is a phenothiazine derivative with demonstrated antiarrhythmic activity. To characterize the pharmacokinetics and material balance relationships in humans, we …
Number of citations: 19 link.springer.com
B Olshansky, J Kail, D Kopp, D Wilber - Drug Investigation, 1993 - Springer
… Moracizine was considered effective for these patients if sustained monomorphic ventricular … moracizine. Two patients (nos 7 and 10) were discharged from the hospital on moracizine …
Number of citations: 2 link.springer.com
HJ Pieniaszek Jr, AF Davidson… - … & drug disposition, 1994 - Wiley Online Library
The pharmacokinetics of moricizine and two of its metabolites, moricizine sulfoxide and phenothiazine‐2‐carbamic acid ethyl ester sulfoxide, were studied in healthy control subjects …
Number of citations: 3 onlinelibrary.wiley.com
HJ Pieniaszek, AF Davidson, JE Chaney, L Shum… - Xenobiotica, 1999 - Taylor & Francis
1. The metabolism of moricizine HCl was studied in 12 male volunteers dosed with 250 mg (300 μCi) 14 C-radiolabelled drug. 2. Moricizine was biotransformed to many metabolites in …
Number of citations: 7 www.tandfonline.com
IH Benedek, DM Garner… - The Journal of Clinical …, 1991 - Wiley Online Library
This study was designed to determine the dose linearity and proportionality of moricizine after multiple‐dose administrations of 450 to 900 mg/day. The study design was an open‐label, …
Number of citations: 2 accp1.onlinelibrary.wiley.com
LE Richards, HJ PIENIASZEK JR*, S Shatzmiller… - Xenobiotica, 1997 - Taylor & Francis
1. Using synthetic standards and or spectral data, seven moricizine metabolites were structurally identified in human urine. Two novel metabolites were identified as phenothiazine-2-…
Number of citations: 11 www.tandfonline.com
WY Guo, JR Zhu, ZS Li, WD Jiang… - Zhongguo yao li xue bao …, 1993 - europepmc.org
The pharmacokinetics of moracizine (Mor) and moracizine sulfoxide (Mor-SO) determined by reversed phase HPLC was reported. The data in 6 volunteers after a single oral dose (600 …
Number of citations: 1 europepmc.org

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